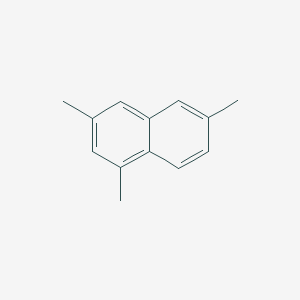

1,3,6-Trimethylnaphthalene

Description

BenchChem offers high-quality 1,3,6-Trimethylnaphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,6-Trimethylnaphthalene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

3031-08-1 |

|---|---|

Molecular Formula |

C13H14 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

1,3,6-trimethylnaphthalene |

InChI |

InChI=1S/C13H14/c1-9-4-5-13-11(3)6-10(2)8-12(13)7-9/h4-8H,1-3H3 |

InChI Key |

OHJWSORLJAKJEK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=CC(=CC(=C2C=C1)C)C |

Origin of Product |

United States |

Synthetic Methodologies and Formation Pathways of 1,3,6 Trimethylnaphthalene

Formation from Thermal Maturation of Organic Matter

The thermal maturation of kerogen, the complex organic matter found in sedimentary rocks, is a significant natural source of 1,3,6-trimethylnaphthalene. During this process, increasing temperature and pressure over geological time lead to the breakdown of large organic macromolecules, resulting in the formation of petroleum and natural gas.

Detailed kinetic models of kerogen pyrolysis are being developed to predict the behavior of these complex chemical systems under varying conditions. These models aim to provide insights into the formation of specific aromatic compounds like trimethylnaphthalenes. mit.edu The distribution of trimethylnaphthalene isomers, including the ratio of 1,2,5-trimethylnaphthalene (B1617073) to 1,3,6-trimethylnaphthalene, can serve as an indicator of the thermal maturity of source rocks. frontiersin.orgacs.org For instance, studies of crude oils from the Xihu Depression in the East China Sea Shelf Basin have utilized the 1,2,5-TMN/1,3,6-TMN ratio to assess variations in organic matter input and maturity. frontiersin.org In the Dongying Formation of the Bozhong Sag, Bohai Bay Basin, lower ratios of certain isomers, including 1,2,5-/1,3,6-trimethylnaphthalene, have been observed in specific source rock intervals, suggesting differences in the contribution of lower organisms to the organic matter. chemicalbook.com

Methylation Processes of Alkylnaphthalenes in Geological Systems

Another crucial formation pathway for 1,3,6-trimethylnaphthalene in geological settings is the methylation of lower alkylated naphthalenes, such as dimethylnaphthalenes (DMNs). This process involves the addition of methyl groups to the naphthalene skeleton and is often catalyzed by clay minerals present in sedimentary rocks.

Laboratory experiments have demonstrated that various alkylnaphthalenes can be methylated under mild conditions in the presence of a methyl donor and a clay catalyst, such as aluminum montmorillonite. scispace.com These experiments show that methylation occurs at preferential positions on the naphthalene ring. scispace.com The resulting distribution of trimethylnaphthalene isomers from these laboratory experiments shows similarities to the distributions found in sedimentary materials, providing evidence for a sedimentary electrophilic aromatic methylation process. scispace.com

Research has shown that crude oils and rock extracts with high concentrations of specific DMN isomers, like 1,6-DMN, also contain enhanced levels of their methylated counterparts, including various trimethylnaphthalene isomers. scispace.com This suggests a direct precursor-product relationship in these geological systems. The study of trimethylnaphthalenes in crude oils and sediments is complex, as their distribution is influenced by both the source of the organic matter and its subsequent thermal history. asm.org

Anthropogenic and Environmental Formation

Occurrence in Light Cycle Oil (LCO) Components

Light Cycle Oil (LCO) is a significant byproduct of the fluid catalytic cracking (FCC) process in petroleum refineries. arcjournals.orgoaepublish.com LCO is rich in aromatic compounds, with a total aromatic content that can reach up to 89.0%. oaepublish.comresearchgate.net Bicyclic aromatic hydrocarbons, including naphthalene (B1677914) and its alkylated derivatives, are major components of LCO. researchgate.net

Trimethylnaphthalenes are among the various alkyl-substituted naphthalenes found in LCO. arcjournals.orgoaepublish.com The composition of LCO can be complex, containing a wide array of isomers. For instance, alkyl-substituted naphthalenes with a carbon number of 13 (C13) are primarily composed of diverse trimethylnaphthalene isomers. oaepublish.com The high concentration of these and other polycyclic aromatic hydrocarbons in LCO makes it a subject of interest for upgrading processes to produce more valuable products like benzene, toluene, and xylene (BTX). oaepublish.comresearchgate.net

The following table provides a general composition of Light Cycle Oil, highlighting the significant presence of aromatic compounds.

| Hydrocarbon Type | Mass Fraction (%) in LCO | Mass Fraction (%) in HDT-LCO |

| Total Aromatic Hydrocarbons | 89.0 | 82.9 |

| Monocyclic Aromatic Hydrocarbons | 18.0 | 50.5 |

| Bicyclic Aromatic Hydrocarbons | 60.9 | 29.4 |

| Tricyclic Aromatic Hydrocarbons | 10.1 | 3.0 |

| Total Cycloalkanes | 3.2 | 7.2 |

| Mono-cycloalkanes | 0.9 | 0.9 |

| Bicyclic cycloalkanes | 1.8 | 4.7 |

| Tricyclic cycloalkanes | 0.5 | 1.6 |

| Paraffins | 7.8 | 9.9 |

| HDT-LCO: Hydrotreated Light Cycle Oil | ||

| Source: Adapted from ResearchGate researchgate.net |

Generation as Combustion Byproducts

Incomplete combustion of organic materials, particularly fossil fuels, is a major anthropogenic source of a wide range of polycyclic aromatic hydrocarbons, including trimethylnaphthalenes. researchgate.net These compounds are released into the environment through the exhaust of motor vehicles and other engines that burn gasoline and diesel. concawe.euconcawe.eu

Studies of automotive exhaust have identified various trimethylnaphthalene isomers in both the gas and particulate phases. concawe.euconcawe.eu The concentration of these compounds can vary significantly depending on the fuel, engine type, and operating conditions. For example, one study reported the concentration of trimethylnaphthalenes in vehicle exhaust to be in the range of 2200-4000 µg/L. concawe.eu Another study on motor vehicle emissions provided weight fractions for several trimethylnaphthalene isomers, illustrating their presence in exhaust samples. nih.gov

The table below shows the weight fraction of various trimethylnaphthalene isomers found in different motor vehicle exhaust samples.

| Compound | Vehicle 1 (wt fraction) | Vehicle 2 (wt fraction) | Vehicle 3 (wt fraction) | Vehicle 4 (wt fraction) | Vehicle 5 (wt fraction) | Vehicle 6 (wt fraction) | Vehicle 7 (wt fraction) |

| γ-Trimethylnaphthalene | 0.000177 | 0.000925 | 0.000336 | 0.004009 | 0.001965 | 0.000616 | 0.000953 |

| ɛ-Trimethylnaphthalene | 0.000111 | 0.000475 | 0.000296 | 0.002788 | 0.001094 | 0.000414 | 0.000658 |

| f-Trimethylnaphthalene | 0.000119 | 0.000455 | 0.000258 | 0.002878 | 0.001180 | 0.000425 | 0.000666 |

| 2,3,5-Trimethylnaphthalene | 0.000172 | 0.001039 | 0.000509 | 0.005509 | 0.002367 | 0.000790 | 0.000889 |

| Source: Adapted from PMC nih.gov |

Isomeric Relationships and Configurational Studies of Trimethylnaphthalenes, with Focus on 1,3,6 Trimethylnaphthalene

Distribution Patterns of Trimethylnaphthalene Isomers in Complex Mixtures

The distribution of trimethylnaphthalene (TMN) isomers in complex mixtures like crude oils, source rock extracts, and coal is heavily influenced by the thermal maturity of the organic matter. africaresearchconnects.comgeoscienceworld.org In many geological formations, trimethylnaphthalenes are the most abundant series within the naphthalene (B1677914) family. africaresearchconnects.comgeoscienceworld.org The relative abundance of specific isomers, however, changes systematically as thermal stress increases.

In samples of low maturity, isomers such as 1,2,5-trimethylnaphthalene (B1617073) are often found in high abundance. geomar.demdpi.com This isomer is considered thermally unstable and its prevalence is linked to organic matter derived from higher plants or microbial sources. geomar.descielo.org.counal.edu.co As the thermal maturity of the source rock progresses, the concentration of these less stable isomers decreases in favor of more stable configurations. scispace.com

Conversely, at higher levels of thermal alteration (high rank), isomers noted for their superior thermal stability, such as 1,3,6-trimethylnaphthalene, 1,3,7-trimethylnaphthalene, and 2,3,6-trimethylnaphthalene (B1294624), become dominant. montclair.edu For instance, studies of vitrinite pyrolyzates show a clear favoritism for the 1,3,7-, 1,3,6-, and 2,3,6-isomers at high ranks. montclair.edu This predictable shift in isomer distribution patterns is a foundational principle for using TMNs as geochemical indicators. africaresearchconnects.commontclair.edu The initial source of the organic matter also plays a role; a high abundance of dimethyl- and trimethyl-isomers often indicates an input from higher plants. scielo.org.counal.edu.co

Table 1: Relative Abundance of Selected Trimethylnaphthalene Isomers at Different Thermal Maturities

| Isomer | Relative Abundance in Low-Maturity Samples | Relative Abundance in High-Maturity Samples |

|---|---|---|

| 1,2,5-Trimethylnaphthalene | High geomar.demdpi.com | Low scispace.com |

| 1,3,6-Trimethylnaphthalene | Low | High geomar.demontclair.edu |

| 1,3,7-Trimethylnaphthalene | Low | High montclair.eduresearchgate.net |

| 2,3,6-Trimethylnaphthalene | Low | High mdpi.commontclair.edu |

Thermal Stability and Equilibrium Dynamics Among Isomers

The shifting distribution of TMN isomers with increasing geological temperature is a direct consequence of their differing thermal stabilities. scispace.commontclair.edu Isomers with a substitution pattern that minimizes steric strain, such as those without adjacent methyl groups, tend to be more stable. The isomers 1,3,6-TMN, 1,3,7-TMN, and 2,3,6-TMN are recognized for their superior thermal stability based on both empirical data from natural and artificially matured samples and theoretical calculations. mdpi.commontclair.edu In contrast, isomers like 1,2,5-TMN are among the least thermally stable. mdpi.com

This phenomenon is exploited in geochemistry through the calculation of maturity-dependent ratios, such as the Trimethylnaphthalene Ratio (TMNr). montclair.eduresearchgate.net One such ratio compares the sum of the stable 1,3,7-TMN, 1,3,6-TMN, and 2,3,6-TMN isomers to the total amount of all TMN isomers, with the ratio increasing with thermal maturity. montclair.edu

Table 2: Thermal Stability of Common Trimethylnaphthalene Isomers

| Isomer | Thermal Stability | Typical Geological Occurrence |

|---|---|---|

| 1,2,5-Trimethylnaphthalene | Low mdpi.com | Abundant in immature sediments geomar.de |

| 1,3,6-Trimethylnaphthalene | High montclair.edu | Dominant in mature source rocks montclair.edu |

| 1,3,7-Trimethylnaphthalene | High montclair.edu | Dominant in mature source rocks montclair.edu |

| 2,3,6-Trimethylnaphthalene | High mdpi.com | Most thermally stable isomer mdpi.com |

Conformational Analysis and Methyl Group Torsion

The molecular architecture of 1,3,6-trimethylnaphthalene consists of a planar naphthalene core with three methyl groups attached. The primary degree of conformational freedom in trimethylnaphthalene systems is the rotation of these methyl groups around the carbon-carbon bonds connecting them to the aromatic framework.

Theoretical investigations using methods like Density Functional Theory (DFT) have been applied to study the conformational properties of TMN isomers, such as the related 1,4,6-trimethylnaphthalene. researchgate.netresearchgate.net These computational studies indicate that the energy barriers to methyl group torsion in trimethylnaphthalene systems are generally low. This allows for facile rotation of the methyl groups under normal conditions.

The stability of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is influenced by π–σ hyperconjugation, which in turn affects the methyl group torsional barriers. researchgate.net The placement of the methyl groups influences steric interactions and the distribution of electron density, but the naphthalene ring system itself shows minimal deviation from planarity. This conformational flexibility is a key characteristic of the molecule, influencing its packing in crystal structures and its interactions in solution.

Isomer-Specific Research Applications and Distinctions

The primary isomer-specific application of 1,3,6-trimethylnaphthalene lies in its role as a molecular marker for thermal maturity in geochemistry. scielo.org.comontclair.edu Its high thermal stability distinguishes it from less stable isomers like 1,2,5-TMN. geomar.demdpi.com Ratios based on the relative abundances of stable isomers (including 1,3,6-TMN) versus unstable ones are routinely used to assess the oil generation stage of source rocks and crude oils. montclair.eduresearchgate.netnih.gov For example, the Trimethylnaphthalene ratio (TNR-1) is a temperature-sensitive maturity parameter based on the distribution of specific TMN isomers. scielo.org.co

Beyond geochemistry, 1,3,6-trimethylnaphthalene serves as a building block or intermediate in the synthesis of other chemical products. ontosight.ai Specific applications include its use in the production of certain dyes and pigments for textiles and paints, as well as a precursor in the synthesis of some pharmaceutical compounds. ontosight.ai It is also utilized as a compound in general organic chemistry and materials science research. ontosight.ai

The distinctions between isomers are critical for these applications. The use of a specific isomer like 1,3,6-TMN as a maturity indicator is only possible because it has a different thermal stability profile than other isomers. montclair.edu Similarly, in chemical synthesis, the specific substitution pattern of 1,3,6-TMN dictates its reactivity and the structure of the final product, making it non-interchangeable with other isomers for creating a target molecule.

Table 3: Distinctions in Research Applications for Trimethylnaphthalene Isomers

| Isomer Type | Key Distinction | Primary Research Application |

|---|---|---|

| Thermally Stable (e.g., 1,3,6-TMN, 1,3,7-TMN) | High resistance to thermal degradation montclair.edu | Geochemical indicators of high thermal maturity researchgate.netnih.gov |

| Thermally Unstable (e.g., 1,2,5-TMN) | Low resistance to thermal degradation mdpi.com | Geochemical indicators of low thermal maturity and specific organic inputs geomar.descielo.org.co |

| All Isomers | Unique substitution patterns | Building blocks in chemical synthesis for specific target molecules (e.g., dyes, pharmaceuticals) ontosight.ai |

Geochemical and Environmental Biomarker Applications of 1,3,6 Trimethylnaphthalene

Application as a Thermal Maturity Indicator in Petroleum Geochemistry

The relative concentrations of different trimethylnaphthalene isomers change systematically with increasing thermal stress, making them reliable indicators of the thermal maturity of source rocks and petroleum. As organic matter matures, isomerization reactions lead to a predominance of more thermally stable isomers.

Several maturity parameters have been developed based on the ratios of different trimethylnaphthalene (TMN) isomers. With increasing maturity, less stable isomers like 1,2,5-TMN are progressively converted to more stable forms, such as 1,3,6-TMN. ias.ac.ingeologyscience.ru This shift is quantified using various ratios that correlate well with vitrinite reflectance (%Ro), a standard method for determining the thermal maturity of organic matter. researchgate.netresearchgate.net

Commonly used trimethylnaphthalene ratios include:

TNR-1 (Trimethylnaphthalene Ratio 1): This ratio compares the concentration of the stable 2,3,6-TMN isomer to less stable isomers. medwinpublishers.com It generally increases with thermal maturity. researchgate.net

TNR-2 (Trimethylnaphthalene Ratio 2): This ratio includes additional stable isomers in the numerator and is also used to assess thermal maturity. medwinpublishers.com

TNNr and TrMN: These ratios also leverage the differential thermal stability of TMN isomers to gauge maturity. ias.ac.in For instance, the TNNr ratio reveals that the conversion of 1,2,5-trimethylnaphthalene (B1617073) to the more stable 1,3,6-trimethylnaphthalene increases with maturity. ias.ac.in

Studies have demonstrated a strong correlation between these aromatic hydrocarbon molecular parameters and vitrinite reflectance. For example, in sediments from the Paqualin-1 well, the TNR-1 ratio showed a strong correlation with Ro (R² = 0.87), effectively reflecting the relative maturities of the samples. researchgate.netresearchgate.net Similarly, maturity parameters calculated from methylnaphthalene (MNR), dimethylnaphthalene (DNR), and trimethylnaphthalene (TNR-1, TNR-2) have been used to determine equivalent vitrinite reflectance values, showing consistency with other maturity indicators. gfz-potsdam.de

Table 1: Selected Trimethylnaphthalene Ratios for Thermal Maturity Assessment This table is interactive. You can sort and filter the data.

| Ratio Name | Formula | Application |

|---|---|---|

| TNR-1 | 2,3,6-TMN / (1,4,6-TMN + 1,3,5-TMN) | Thermal maturity assessment medwinpublishers.com |

| TNR-2 | (1,3,7-TMN + 2,3,6-TMN) / (1,3,5-TMN + 1,3,6-TMN + 1,4,6-TMN) | Oil-source differentiation and maturity medwinpublishers.com |

| TMNr | 1,3,7-TMN / (1,3,7-TMN + 1,2,5-TMN) | Thermal maturity assessment medwinpublishers.com |

| TrMN | (1,3,6-TMN + 1,3,7-TMN) / (1,3,5-TMN + 1,4,6-TMN) | Thermal maturity assessment kfupm.edu.sa |

The distribution of alkylnaphthalenes is significantly influenced by the thermal history of organic matter. ias.ac.in The process of coalification and organic matter transformation involves chemical reactions like aromatization and isomerization. geologyscience.ru During these processes, the molecular structures of biological precursors are altered, leading to the formation and rearrangement of aromatic compounds like 1,3,6-TMN. sbras.ru

With increasing maturity, there is a progressive conversion of less stable trimethylnaphthalene isomers to more thermodynamically stable ones. geologyscience.ru For example, 1,2,5-trimethylnaphthalene, which can be a major constituent in immature organic matter, is converted to 1,3,6-trimethylnaphthalene and other more stable isomers as thermal stress increases. ias.ac.ingeologyscience.ru This isomerization is a key indicator of the level of organic matter transformation. sbras.ru Therefore, a higher relative abundance of 1,3,6-TMN compared to its less stable counterparts often signifies a higher degree of thermal maturation, corresponding to the oil generation window or higher-rank coals. ias.ac.inacs.org

Source Rock Characterization and Depositional Environment Assessment

Beyond maturity, the specific assemblage of trimethylnaphthalene isomers can provide clues about the original source of the organic matter and the conditions under which it was deposited.

The relative abundance of specific TMN isomers can help differentiate between organic matter derived from terrestrial (land-based plants) and marine (algal and microbial) sources. For instance, enhanced concentrations of 1,2,5-TMN relative to 1,2,7-TMN are often indicative of organic matter derived mainly from higher plants, suggesting a contribution to Type III or mixed Type II/III kerogen. scielo.org.co In contrast, the presence of 1,2,6-TMN in sediments can indicate a microbial source. geoscienceworld.org

The ratio of 1,2,5-TMN to 1,3,6-TMN has been used to investigate organic matter sources. researchgate.net Lower values of this ratio in certain source rock intervals have been interpreted as an enhancement in the contribution from lower organisms like algae and bacteria. researchgate.net Conversely, higher values of the 1,2,5-TMN/1,3,6-TMN ratio in Eocene coaly source rocks from the Xihu Sag suggest a predominance of terrestrial higher plant input. nih.govacs.org

The molecular structure of 1,3,6-trimethylnaphthalene and its isomers can be traced back to specific biological precursor molecules present in living organisms. Cyclic sesquiterpenoids, which are found in the resinous constituents of conifers, are considered potential precursors of alkylnaphthalenes. geologyscience.ru

More specifically, 1,2,5-trimethylnaphthalene (also known as agathalene) may originate from the dehydrogenation of precursors like agathic acid and communic acid, which are constituents of gymnosperms. geologyscience.ru As this less stable isomer is converted to the more stable 1,3,6-TMN during maturation, the presence of 1,3,6-TMN in mature samples is indirectly linked to these higher plant precursors. geologyscience.ru Other isomers also have specific precursors; for example, 1,2,7-trimethylnaphthalene (B14753474) is suggested to originate from compounds like β-amyrin, a marker for angiosperms (flowering plants). geologyscience.ru

Biodegradation Assessment in Petroleum and Contaminated Systems

In addition to thermal and source-related factors, the distribution of trimethylnaphthalenes is affected by biodegradation. Microbes in oil reservoirs or contaminated environments preferentially consume certain isomers over others. This selective degradation alters the original isomer ratios, providing a tool to assess the extent of biodegradation.

Research has shown that different isomers exhibit varying susceptibility to microbial attack. The 1,3,6-trimethylnaphthalene isomer is generally more susceptible to biodegradation, while isomers with adjacent methyl groups, such as 1,2,4-trimethylnaphthalene (B3050584), are more resistant due to steric hindrance. questjournals.org Consequently, the ratio of 1,3,6-TMN to 1,2,4-TMN will decrease as biodegradation progresses. questjournals.org

This principle is useful for ranking the extent of biodegradation in moderately to severely degraded oils, where more easily degraded compounds like n-alkanes have already been removed. questjournals.org Quantitative analysis of trimethylnaphthalenes in oil-contaminated beach sediments has shown a significant decrease in their concentration over time, confirming that they are subject to natural biodegradation processes. nih.gov In some heavily weathered petroleum contaminations, the distribution of alkylnaphthalenes, including the depletion of specific isomers, can indicate the extent of biodegradation that has occurred. uwa.edu.au

Susceptibility of 1,3,6-Trimethylnaphthalene to Biodegradation

1,3,6-Trimethylnaphthalene (1,3,6-TMN) is a component of crude oil and is subject to microbial degradation in the environment. Its susceptibility to this process, relative to other trimethylnaphthalene (TMN) isomers, is a key factor in its use as a geochemical and environmental biomarker.

Generally, the rate of biodegradation of alkylnaphthalenes, including TMNs, decreases with an increasing number of alkyl substituents. ncl.ac.uk However, within the group of TMN isomers, the specific arrangement of the methyl groups on the naphthalene (B1677914) nucleus plays a crucial role in determining their individual susceptibility to microbial attack. tandfonline.com

Research has shown that 1,3,6-TMN is often one of the more susceptible TMN isomers to biodegradation. questjournals.orgresearchgate.netresearchgate.net This is in contrast to isomers like 1,2,4-trimethylnaphthalene, which are more resistant to biodegradation. questjournals.orgresearchgate.netresearchgate.netuwa.edu.au The higher susceptibility of 1,3,6-TMN is attributed to its molecular structure, which is more amenable to enzymatic attack by microorganisms. questjournals.orgresearchgate.net Conversely, isomers with adjacent methyl groups, which can cause steric hindrance, tend to be more resistant to biodegradation. questjournals.orgresearchgate.net

The biodegradation of TMNs is a significant process in the natural attenuation of petroleum contamination. nih.gov Studies have observed the depletion of TMNs in biodegraded crude oils, indicating their removal by microbial action. ncl.ac.uknih.gov The relative rates of degradation among TMN isomers can, however, vary depending on the specific environmental conditions and the microbial communities present. uwa.edu.au For instance, while some studies identify 1,3,6-TMN as highly susceptible, others have found 2,3,6-TMN to be the most rapidly degraded isomer under certain conditions. uwa.edu.auresearchgate.net

Theoretical studies have also been conducted to predict the biodegradation rates of TMN isomers based on their electronic properties. These studies suggest that the binding affinity between TMNs and bacterial enzymes is largely influenced by dispersive and inductive effects, and the computed polarizability of TMN isomers can serve as a predictor of their biodegradation rates. nih.gov

The differential susceptibility of TMN isomers to biodegradation is a fundamental principle that underpins their use in assessing the extent of oil degradation in various geological and environmental settings.

Utilization of Isomeric Ratios for Biodegradation Ranking

The differential biodegradation rates among trimethylnaphthalene (TMN) isomers provide a powerful tool for assessing the extent of biodegradation in crude oils and environmental samples. By measuring the relative abundance of a more susceptible isomer to a more resistant one, a ratio can be calculated that changes predictably with increasing biodegradation.

A commonly used isomeric ratio for this purpose is the ratio of 1,3,6-trimethylnaphthalene to 1,2,4-trimethylnaphthalene (1,3,6-TMN / 1,2,4-TMN). questjournals.orgresearchgate.netresearchgate.net As biodegradation proceeds, the more susceptible 1,3,6-TMN is preferentially removed, causing this ratio to decrease. questjournals.orgresearchgate.netresearchgate.net This makes the 1,3,6-TMN / 1,2,4-TMN ratio a useful indicator for ranking the biodegradation level of oils, particularly in cases of moderate to severe degradation where more labile compounds like n-alkanes have already been depleted. questjournals.orgresearchgate.net

Other isomeric ratios involving different TMNs have also been explored. For example, the ratio of 2,3,6-trimethylnaphthalene (B1294624) to 1,2,4-trimethylnaphthalene has been used, with a decrease in the ratio indicating increased biodegradation. uwa.edu.au The choice of which isomeric ratio to use can depend on the specific characteristics of the oil and the environmental conditions.

The application of these isomeric ratios allows for a more nuanced assessment of biodegradation beyond simple measurements of bulk hydrocarbon loss. It provides a molecular-level insight into the alteration processes affecting the aromatic fraction of petroleum. This information is valuable in various contexts, including petroleum exploration, where it can help in understanding reservoir history and fluid quality, and in environmental forensics, for monitoring the natural attenuation of oil spills.

Below is an interactive data table summarizing the use of selected trimethylnaphthalene isomeric ratios in biodegradation studies.

Table 1: Trimethylnaphthalene Isomeric Ratios for Biodegradation Assessment

| Isomeric Ratio | Trend with Increasing Biodegradation | Application | References |

|---|---|---|---|

| 1,3,6-TMN / 1,2,4-TMN | Decrease | Ranking moderately to severely degraded oils | questjournals.orgresearchgate.netresearchgate.net |

Environmental Fate and Degradation Mechanisms of 1,3,6 Trimethylnaphthalene

Microbial Biodegradation Pathways

Microbial activity is the principal mechanism for the removal of aromatic compounds from the biosphere. nih.gov Various bacterial species, particularly those from the genus Sphingomonas, possess versatile metabolic capabilities to degrade substituted naphthalenes. asm.org

Enzymatic Pathways in Hydrocarbon-Degrading Microorganisms (e.g., Sphingomonas paucimobilis)

The bacterium Sphingomonas paucimobilis (strain 2322), isolated from a phenanthrene (B1679779) enrichment culture, has demonstrated a remarkable ability to metabolize various trimethylnaphthalene isomers. nih.govasm.org This versatility is attributed to enzymes with relaxed substrate specificity that can initiate degradation through different mechanisms. nih.govnih.gov Key enzymes in these pathways include monooxygenases and dioxygenases, which catalyze the initial oxidative attack on the stable aromatic structure. asm.org Research on S. paucimobilis has shown that it can grow on several aromatic compounds, including the 2,3,6-trimethylnaphthalene (B1294624) isomer, indicating a robust catabolic system for degrading these complex molecules. asm.org The degradation pathways in Sphingomonas often involve dihydroxylation and subsequent meta-cleavage of the aromatic rings, channeling the byproducts into central metabolic cycles like the tricarboxylic acid (TCA) cycle. plos.org

Initial Metabolism: Methyl Group Monoxygenation versus Ring Dioxygenation

The biodegradation of 1,3,6-trimethylnaphthalene is initiated by one of two primary enzymatic strategies, and the governing pathway is heavily influenced by the substitution pattern of the methyl groups on the naphthalene (B1677914) rings. nih.govnih.gov

Methyl Group Monoxygenation : For trimethylnaphthalene congeners with methyl groups on both aromatic rings, the initial metabolic step is typically the hydroxylation of one of the methyl groups. asm.orgnih.gov This reaction, catalyzed by a monooxygenase, forms an analogous benzylic alcohol (a hydroxymethylnaphthalene). nih.gov This is followed by further oxidation to a carboxyl group, yielding a dimethyl-naphthoic acid. asm.org

Ring Dioxygenation : In cases where two methyl groups are located on a single ring, the preferred initial reaction is aryl dioxygenation of the unsubstituted ring. nih.govnih.gov A dioxygenase enzyme catalyzes the incorporation of both atoms of molecular oxygen into the aromatic nucleus, forming a cis-dihydrodiol. nih.gov

This dual capability allows organisms like S. paucimobilis to adapt their metabolic strategy based on the specific isomer they encounter, highlighting the relaxed specificity of their enzymatic systems. nih.govnih.gov

Subsequent Degradation Steps and Metabolite Formation

Following the initial oxidative attack, the degradation of 1,3,6-trimethylnaphthalene proceeds through a series of intermediate steps.

If the pathway begins with methyl group monoxygenation , the resulting dimethyl-naphthoic acid undergoes ring dioxygenation. asm.org This leads to ring fission and the formation of metabolites such as methyl-substituted salicylates. nih.govnih.gov For example, in the degradation of the isomer 2,3,6-trimethylnaphthalene by S. paucimobilis, methyl hydroxylation leads to the formation of 3,6-dimethyl- and 6,7-dimethyl-2-naphthoates. asm.org Subsequent dioxygenation and degradation yield 4,5-dimethylsalicylate. asm.org

If the pathway is initiated by ring dioxygenation , the resulting cis-dihydrodiol is channeled to primary ring fission, also forming methyl-substituted salicylates. nih.govnih.gov In some bacterial strains and for certain isomers, the pathway involving methyl group oxidation can also be a "detoxification pathway," where the resulting naphthoic acids are excreted into the medium as dead-end products because the organism cannot utilize them further as a carbon source. frontiersin.orgethz.ch

**Table 1: Exemplary Metabolites from the Biodegradation of 2,3,6-Trimethylnaphthalene by *Sphingomonas paucimobilis***

| Precursor Compound | Initial Reaction | Key Metabolites Identified | Subsequent Product |

| 2,3,6-Trimethylnaphthalene | Methyl Hydroxylation & Oxidation | 3,6-dimethyl-2-naphthoate | 4,5-dimethylsalicylate |

| 2,3,6-Trimethylnaphthalene | Methyl Hydroxylation & Oxidation | 6,7-dimethyl-2-naphthoate | Not specified |

Data sourced from studies on S. paucimobilis 2322. asm.org

Chemical Degradation Processes

In addition to microbial action, 1,3,6-trimethylnaphthalene can be degraded in the environment through abiotic chemical processes.

Reactions with Oxidizing Agents (e.g., Hypochlorite)

Strong oxidizing agents like sodium hypochlorite (B82951) (NaOCl) can chemically degrade aromatic compounds. While specific studies on the reaction of 1,3,6-trimethylnaphthalene with hypochlorite are limited, research on related compounds such as naphthalene shows that oxidation can occur, often yielding phthalic acids. researchgate.netresearchgate.net The reaction of unactivated benzenoid ring systems with hypochlorite alone is generally slow; however, the process can be catalyzed by transition metals like ruthenium, leading to highly effective and fast oxidation under biphasic conditions. researchgate.netepa.govrsc.org Such reactions would likely involve the oxidation of the aromatic rings, leading to ring cleavage and the formation of dicarboxylic acids. google.com

Photodegradation Considerations

Photodegradation, induced by ultraviolet (UV) light from the sun, is another potential environmental fate for alkylated naphthalenes. scirp.orgresearchgate.net Studies on 1-methylnaphthalene (B46632) demonstrate that UV irradiation in the presence of air can lead to significant transformation. scirp.org The degradation can proceed through two main routes:

Side-chain oxidation : The methyl groups can be oxidized to form products like naphthaldehydes and naphthoic acids. scirp.orgresearchgate.net

Ring-opened products : The aromatic ring structure can be cleaved, forming compounds such as (E)-3-(2-acetylphenyl)acrylaldehyde. scirp.org

These photochemical transformations can result in products that are more volatile, acidic, and water-soluble than the parent compound. researchgate.net The presence of oxygen and water in the environment plays a crucial role in the formation of these photo-oxidation products. scirp.org

Environmental Occurrence and Distribution of 1,3,6-Trimethylnaphthalene

1,3,6-Trimethylnaphthalene, a member of the polycyclic aromatic hydrocarbon (PAH) family, is introduced into the environment through various anthropogenic activities. As a component of this complex group of compounds, its presence is often associated with the incomplete combustion of organic materials, industrial processes, and petroleum-related contamination. Understanding its occurrence and distribution in different environmental compartments is crucial for assessing its environmental fate and potential impact.

Presence in Contaminated Soils and Aquatic Environments

The environmental distribution of 1,3,6-trimethylnaphthalene and its isomers is significantly influenced by their physical and chemical properties, such as low aqueous solubility and a tendency to adsorb to particulate matter. This leads to their accumulation in soils and sediments.

Contaminated Soils:

Research has identified the presence of trimethylnaphthalene isomers in soils contaminated by industrial activities. For instance, a study conducted in the vicinity of oil sands industrial development in Canada detected various PAHs in the soil. Among the trimethylnaphthalene isomers, 2,3,6-trimethylnaphthalene was quantified, indicating the release of these compounds from petroleum-related industrial processes. The concentrations found in these areas were noted to be higher than in background locations, directly linking industrial activity to the soil burden of these compounds.

Interactive Data Table: Concentration of Trimethylnaphthalene Isomers in Contaminated Soil

| Isomer | Location | Concentration Range (µg/kg) | Source Category |

| 2,3,6-Trimethylnaphthalene | Soil near oil sands industrial development | 0.086 - 1.98 | Petroleum Industry |

| 2,3,5-Trimethylnaphthalene | Soil near oil sands industrial development | Not Detected - 2.51 | Petroleum Industry |

Note: Data for 1,3,6-Trimethylnaphthalene was not specifically available in the referenced study; however, data for other isomers from the same chemical family are presented.

Aquatic Environments:

In aquatic systems, the hydrophobic nature of trimethylnaphthalenes leads to their partitioning from the water column and accumulation in sediments. This makes sediments a significant sink for these and other PAHs. While specific concentration data for 1,3,6-trimethylnaphthalene in aquatic environments is limited in publicly available literature, studies have confirmed the presence of its isomers in marine sediments. For example, analysis of marine sediments in the vicinity of a sunken warship revealed the presence of 2,3,5-trimethylnaphthalene. This finding suggests that historical and ongoing sources, such as leaching from submerged materials containing petroleum products, contribute to the contamination of aquatic sediments with these compounds. The presence of such compounds in sediments indicates a long-term reservoir of contamination that can potentially impact benthic organisms.

Monitoring in Atmospheric Emissions (e.g., from Incinerators)

Atmospheric emissions from combustion sources are a primary pathway for the release of PAHs, including trimethylnaphthalenes, into the environment. Waste incinerators, through the high-temperature treatment of municipal and industrial waste, can be a source of a wide array of organic pollutants.

The monitoring of PAHs in the gas and particle phases of atmospheric emissions is critical for a comprehensive risk assessment. Low molecular weight PAHs, including naphthalene and its methylated derivatives like trimethylnaphthalenes, are predominantly found in the gas phase. nih.gov This highlights the importance of analytical methods that can capture both gaseous and particulate-bound fractions of these pollutants when assessing emissions from sources such as incinerators. The presence of trimethylnaphthalene isomers in emissions from combustion processes underscores the need for effective emission control technologies in industrial facilities to minimize the environmental burden of these compounds.

Advanced Analytical Methodologies for the Characterization and Quantification of 1,3,6 Trimethylnaphthalene

Chromatographic Techniques

Chromatography is a fundamental technique for separating 1,3,6-trimethylnaphthalene from complex mixtures and its isomers. Both gas and liquid chromatography play significant roles in its analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Separation and Identification

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of trimethylnaphthalene (TMN) isomers. The separation of these isomers is challenging due to their similar boiling points and mass spectra. vurup.sknsf.gov The effectiveness of the separation heavily depends on the choice of the capillary column and the temperature programming of the GC oven. researchgate.net

High-resolution capillary columns, such as those with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., HP-5MS), are commonly employed. tdi-bi.comwiley.com These columns, often with dimensions of 60 meters in length, 0.25 mm internal diameter, and a 0.25 µm film thickness, provide the necessary resolving power to separate the various TMN isomers. tdi-bi.com The temperature program is optimized to enhance the separation, typically involving a gradual increase in temperature to facilitate the elution of compounds based on their volatility. researchgate.netufba.br For instance, a program might start at 50°C and ramp up to 300°C at a rate of 8°C/min. researchgate.net

Despite these advanced columns, complete baseline separation of all TMN isomers in a single chromatographic run can be difficult to achieve due to their structural similarities. vurup.sktufts.edu Comprehensive two-dimensional gas chromatography (GC×GC) can offer enhanced separation by employing two columns with different stationary phases, providing an additional dimension of separation based on polarity. tufts.eduresearchgate.net

The identification of 1,3,6-trimethylnaphthalene is confirmed by its mass spectrum, obtained by the mass spectrometer, and its retention time, which is the time it takes to travel through the column. researchgate.net For unambiguous identification, especially when isomers co-elute, the use of authentic reference standards is necessary. researchgate.net

Table 1: Typical GC-MS Parameters for Alkylated Naphthalene (B1677914) Analysis

| Parameter | Typical Specification | Reference |

|---|---|---|

| Column Type | HP-5MS or equivalent (5%-phenyl)-methylpolysiloxane | tdi-bi.comwiley.com |

| Column Dimensions | 60 m length x 0.25 mm ID x 0.25 µm film thickness | tdi-bi.com |

| Carrier Gas | Helium | researchgate.nettdi-bi.com |

| Injection Mode | Splitless | tdi-bi.com |

| Oven Program | Example: 50°C to 300°C at 8°C/min | researchgate.net |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV | researchgate.nettdi-bi.com |

High Performance Liquid Chromatography (HPLC) for Isolation and Analysis

High-Performance Liquid Chromatography (HPLC) is another valuable technique for the analysis and isolation of 1,3,6-trimethylnaphthalene. sielc.comnih.gov It is particularly useful for separating isomers from complex mixtures and for preparative applications where isolation of the pure compound is required. sielc.comnih.gov

Reverse-phase (RP) HPLC is the most common mode used for PAH analysis. rdd.edu.iqdiva-portal.org In this technique, a nonpolar stationary phase, such as a C18 (ODS) or phenyl column, is used with a polar mobile phase. sielc.comrdd.edu.iq The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. For trimethylnaphthalenes, a mobile phase consisting of a mixture of acetonitrile (B52724) and water is often employed. sielc.comrdd.edu.iq The composition of the mobile phase can be kept constant (isocratic elution) or varied during the run (gradient elution) to achieve optimal separation. diva-portal.org

For instance, 2,3,6-trimethylnaphthalene (B1294624), an isomer of 1,3,6-trimethylnaphthalene, can be analyzed using a Newcrom R1 column with a mobile phase of acetonitrile, water, and an acid modifier like phosphoric acid. sielc.com For applications requiring compatibility with mass spectrometry, formic acid is substituted for phosphoric acid. sielc.com The detection of naphthalenes in HPLC is typically achieved using UV or fluorescence detectors, as these compounds exhibit strong absorbance and fluorescence. nih.gov

Table 2: Example HPLC Conditions for Naphthalene Derivative Analysis

| Parameter | Specification | Reference |

|---|---|---|

| Column Type | Reverse Phase (e.g., Newcrom R1, C18) | sielc.comrdd.edu.iq |

| Mobile Phase | Acetonitrile and Water, often with an acid modifier (e.g., phosphoric or formic acid) | sielc.com |

| Detection | UV or Fluorescence | nih.gov |

| Application | Analytical quantification and preparative isolation | sielc.com |

Mass Spectrometric Approaches

Mass spectrometry is indispensable for the identification and quantification of 1,3,6-trimethylnaphthalene, providing information on its molecular weight and structure.

Fragmentation Patterns and Characteristic Ions for Identification

In mass spectrometry, after ionization, the molecular ion of 1,3,6-trimethylnaphthalene can undergo fragmentation, breaking into smaller, charged pieces. libretexts.org The pattern of these fragments is unique to the molecule's structure and serves as a chemical fingerprint for its identification. The molecular ion (M+•) for 1,3,6-trimethylnaphthalene will appear at a mass-to-charge ratio (m/z) of 170, corresponding to its molecular weight. windows.netnist.gov

A primary fragmentation pathway for alkylated naphthalenes involves the loss of a methyl group (CH₃•), resulting in a prominent fragment ion at m/z 155 ([M-15]+). libretexts.org This is often the base peak or one of the most abundant ions in the spectrum. Further fragmentation can occur, but the molecular ion and the [M-15]+ ion are key identifiers for trimethylnaphthalenes. libretexts.org While many TMN isomers share these primary fragments, subtle differences in the relative intensities of other minor fragments may exist, though these are often insufficient for definitive isomer identification without chromatographic separation. nsf.gov

Table 3: Characteristic Mass Ions for Trimethylnaphthalenes

| Ion | m/z Value | Description |

|---|---|---|

| Molecular Ion [M]+• | 170 | Represents the intact molecule. |

| Fragment Ion [M-15]+ | 155 | Results from the loss of a methyl group (CH₃). |

Quantitative Analysis and Response Factors for Alkylated Naphthalenes

For quantitative analysis, the mass spectrometer is often operated in selected ion monitoring (SIM) mode. tdi-bi.comwiley.com In SIM mode, the instrument is set to detect only a few specific m/z values, such as 170 and 155 for trimethylnaphthalenes. This increases the sensitivity and selectivity of the analysis by filtering out noise from other co-eluting compounds. tdi-bi.comufba.br

Quantification is typically performed using an internal standard method. tdi-bi.com A known amount of a deuterated compound, which behaves similarly during analysis but has a different mass, is added to the sample. The ratio of the response of the analyte (1,3,6-trimethylnaphthalene) to the response of the internal standard is used to calculate the concentration. tdi-bi.com

A critical aspect of quantifying alkylated PAHs is the use of response factors (RF) or relative response factors (RRF). The RRF is a measure of how the instrument's response to an analyte compares to its response to a standard. tdi-bi.comusgs.gov A significant challenge in the analysis of alkylated naphthalenes is that individual standards for all isomers, including 1,3,6-trimethylnaphthalene, may not be commercially available. In such cases, the response factor of a closely related or parent compound (like naphthalene) is sometimes used, which can introduce quantification errors of 30 to 150 percent. usgs.govcedre.fr Therefore, when possible, using a representative isomer standard, such as 2,3,5-trimethylnaphthalene, is recommended to quantify the entire group of C3-naphthalenes to improve accuracy. researchgate.net

Sample Preparation and Extraction Methodologies for Diverse Matrices

Before instrumental analysis, 1,3,6-trimethylnaphthalene must be extracted from its sample matrix, which can range from soil and sediment to water or biological tissues. northumbria.ac.ukmdpi.com The goal of sample preparation is to isolate and concentrate the analytes of interest while removing interfering substances. researchgate.netnih.gov

For solid and semi-solid matrices like sediments or butter, traditional methods like Soxhlet extraction have been used, though they are often time-consuming and require large volumes of organic solvents. northumbria.ac.uknih.gov Modern instrumental techniques are now more common, including pressurized liquid extraction (PLE), supercritical fluid extraction (SFE), and microwave-assisted extraction (MAE). northumbria.ac.ukresearchgate.net These methods offer reduced extraction times and solvent consumption. usgs.govnorthumbria.ac.uk For high-fat matrices like butter, a multi-step cleanup process involving solid-phase extraction (SPE) with sorbents like silica (B1680970) gel is often necessary to remove co-extracted lipids that can interfere with GC-MS analysis. theanalyticalscientist.com

For aqueous samples such as water, liquid-liquid extraction (LLE) with a solvent like hexane (B92381) is a common approach. thermofisher.com However, solid-phase extraction (SPE) and solid-phase microextraction (SPME) are increasingly preferred. nih.govresearchgate.netnih.gov SPE involves passing the water sample through a cartridge containing a sorbent that retains the PAHs, which are then eluted with a small volume of solvent. thermofisher.com SPME is a solvent-free technique where a coated fiber is exposed to the sample, and the adsorbed analytes are then thermally desorbed directly into the GC injector. researchgate.net These microextraction techniques are considered greener as they minimize or eliminate the use of hazardous solvents. nih.gov

Table 4: Overview of Extraction Techniques for Naphthalenes

| Technique | Matrix Type | Principle | Advantages | Reference |

|---|---|---|---|---|

| Pressurized Liquid Extraction (PLE) | Solid/Semi-solid | Uses solvent at elevated temperature and pressure. | Automated, fast, reduced solvent use. | usgs.govmdpi.com |

| Solid-Phase Extraction (SPE) | Aqueous, Liquid | Analyte partitioning between a solid sorbent and liquid sample. | Efficient, reduces solvent use, can be automated. | cedre.frthermofisher.com |

| Solid-Phase Microextraction (SPME) | Aqueous, Headspace | Adsorption of analytes onto a coated fiber. | Solvent-free, sensitive, simple. | researchgate.net |

| Liquid-Liquid Extraction (LLE) | Aqueous | Partitioning of analytes between two immiscible liquid phases. | Simple, widely applicable. | nih.govthermofisher.com |

Theoretical and Computational Investigations of 1,3,6 Trimethylnaphthalene

Quantum Chemical Studies

Quantum chemical studies, employing sophisticated computational techniques, offer a detailed view of the electronic and structural properties of 1,3,6-trimethylnaphthalene at the atomic level.

Density Functional Theory (DFT) and Ab Initio Calculations

Theoretical investigations into the electronic properties of all trimethylnaphthalene (TMN) isomers, including 1,3,6-trimethylnaphthalene, have been conducted using both ab initio and Density Functional Theory (DFT) methods. nih.gov These studies typically involve geometry optimization of the molecule to find its most stable three-dimensional structure. Following this, various electronic properties are calculated to understand its behavior.

The B3LYP functional is a commonly used DFT method for such calculations, often paired with basis sets like 6-31G* or cc-pVTZ to provide a balance between accuracy and computational cost. researchgate.net Ab initio methods, such as Møller-Plesset perturbation theory (MP2), offer a higher level of theory and can be used for more accurate energy calculations. researchgate.net These computational approaches are fundamental in determining the electronic characteristics that govern the molecule's reactivity and interactions. nih.gov

Electronic Properties: Ionization Potentials, Electron Affinities, Dipole Moments, and Polarizabilities

Key electronic properties of trimethylnaphthalene isomers, including 1,3,6-trimethylnaphthalene, have been systematically calculated. nih.gov These properties are crucial for predicting the molecule's behavior in various chemical and biological processes.

Ionization Potential (IP) , the energy required to remove an electron, and Electron Affinity (EA) , the energy released when an electron is added, are important indicators of a molecule's ability to participate in oxidation-reduction reactions. Studies have shown that the ionization potential values vary only slightly across the different trimethylnaphthalene isomers. nih.gov

Dipole Moment is a measure of the polarity of a molecule. For 1,3,6-trimethylnaphthalene, the dipole moment is influenced by the positions of the methyl groups on the naphthalene (B1677914) core. Calculations of dipole moments have been performed both in the gas phase and in a simulated aqueous environment using the polarizable continuum model (PCM) to account for solvent effects. nih.gov

Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. It is a key factor in determining the strength of non-covalent interactions, such as van der Waals forces. Theoretical studies have revealed that the average static dipole polarizabilities (<α>) of trimethylnaphthalene isomers increase as the methyl groups move from α to β positions on the naphthalene ring. nih.gov This suggests that isomers with more β-substitutions are more susceptible to induced polarization.

| Electronic Property | Calculated Value Trend | Significance |

| Ionization Potential | Varies little among isomers nih.gov | Indicates similar susceptibility to oxidation. |

| Electron Affinity | Varies among isomers | Relates to the ability to accept electrons in reactions. |

| Dipole Moment | Dependent on methyl group positions nih.gov | Influences solubility and intermolecular electrostatic interactions. |

| Polarizability (<α>) | Increases with β-substitution nih.gov | Key predictor for the strength of dispersive and inductive intermolecular forces. |

Molecular Modeling and Simulation

Molecular modeling and simulation techniques extend the insights from quantum chemistry to predict the dynamic behavior of 1,3,6-trimethylnaphthalene, including its reactivity and interactions with other molecules.

Prediction of Reactivity and Degradation Pathways

Computational methods are valuable tools for predicting the reactivity of polycyclic aromatic hydrocarbons (PAHs) and their degradation pathways. For trimethylnaphthalenes, theoretical calculations have established a link between their electronic properties and their susceptibility to biodegradation. nih.gov

The computed polarizability values of trimethylnaphthalene isomers have been proposed as effective predictors of their biodegradation rates. nih.gov This is because the binding affinity between these compounds and the active sites of bacterial enzymes, which initiate the degradation process, is primarily governed by dispersive and inductive effects. nih.gov Molecules with higher polarizability can engage in stronger van der Waals interactions with the enzymatic pocket, potentially leading to a faster rate of degradation.

Furthermore, computational approaches such as the analysis of thermodynamic stability of reaction intermediates, partial atomic charges, and the average local ionization energy (ALIE) can be employed to predict the most likely sites of reaction on the molecule. nih.gov These methods help in elucidating the initial steps of degradation pathways. While specific degradation pathways for 1,3,6-trimethylnaphthalene have not been extensively modeled, the general mechanisms established for other PAHs, involving dioxygenase enzymes, can be computationally investigated for this specific isomer. nih.gov

Understanding Intermolecular Interactions

The interactions between 1,3,6-trimethylnaphthalene molecules and with their environment are crucial for understanding their physical properties and environmental distribution. Molecular dynamics (MD) simulations are a powerful tool for studying these interactions. aip.org

MD simulations can model the behavior of a large number of molecules over time, providing insights into bulk properties like solubility and aggregation. For PAHs in general, simulations have been used to study their solubility in various solvents, their aggregation behavior, and their interactions with surfaces such as clay minerals and asphalt. nih.govaip.orgmdpi.com These simulations rely on force fields that describe the potential energy of the system as a function of the atomic coordinates.

For 1,3,6-trimethylnaphthalene, MD simulations could be used to understand how the methyl groups influence the stacking interactions between naphthalene rings, a common feature in the condensed phase of PAHs. The simulations can also elucidate the nature of interactions with water molecules, which is important for predicting its environmental transport and fate. The strength and directionality of these intermolecular forces are primarily dictated by a combination of electrostatic and dispersion interactions. duke.edu

Emerging Research Areas and Future Perspectives for 1,3,6 Trimethylnaphthalene

Integration of Multi-Omics Approaches in Biodegradation Studies

The biodegradation of persistent organic pollutants like 1,3,6-trimethylnaphthalene is a critical area of environmental research. While traditional studies have identified microbial pathways for naphthalene (B1677914) and some of its simpler derivatives, the complex interactions within microbial communities responsible for the degradation of more substituted isomers remain less understood. The integration of multi-omics approaches—genomics, transcriptomics, proteomics, and metabolomics—is poised to revolutionize our understanding in this field.

Metagenomic analysis of contaminated soils and sediments can reveal the full spectrum of microbial diversity present and identify the key microbial players involved in the degradation of alkylated naphthalenes. nih.govscispace.comsemanticscholar.org By sequencing the entire genetic material within an environmental sample, researchers can identify genes encoding for specific hydrocarbon-degrading enzymes. For instance, studies on other PAHs have shown that genera such as Pseudomonas, Rhodococcus, and Sphingomonas are often equipped with the necessary enzymatic machinery. nih.govnih.gov Future research will likely focus on identifying specific gene clusters and pathways in these or other microorganisms that are upregulated in the presence of 1,3,6-trimethylnaphthalene.

Transcriptomics and proteomics provide a more dynamic view by showing which genes are actively being expressed and which proteins are being produced in response to the presence of 1,3,6-trimethylnaphthalene. mdpi.comresearchgate.net This can help to elucidate the regulatory networks that control the degradation pathways and how microorganisms adapt to this specific carbon source. frontiersin.orgnih.gov Metabolomics, the study of small molecule intermediates, complements these approaches by identifying the breakdown products of 1,3,6-trimethylnaphthalene, offering a complete picture of the degradation pathway. mdpi.com A recent study on the biotransformation of 1-butylnaphthalene, another alkylated naphthalene, successfully identified multiple degradation pathways, including aromatic ring-opening and alkyl chain-shortening, highlighting the power of these techniques. nih.gov

Future research will likely involve the use of stable isotope probing (SIP) combined with these multi-omics techniques to trace the flow of carbon from 1,3,6-trimethylnaphthalene through the microbial food web, providing definitive evidence of its biodegradation and assimilation. nih.gov

Advanced Spectroscopic Techniques for In Situ Characterization

The ability to monitor the presence and transformation of 1,3,6-trimethylnaphthalene directly in environmental matrices is crucial for accurate risk assessment and the development of remediation strategies. Advanced spectroscopic techniques are emerging as powerful tools for in situ characterization, overcoming the limitations of traditional chromatographic methods that require sample extraction and preparation.

Raman spectroscopy, a non-destructive technique that provides detailed information about molecular vibrations, is particularly well-suited for in situ analysis. mdpi.com Surface-Enhanced Raman Spectroscopy (SERS) can significantly enhance the signal of PAHs, allowing for their detection at low concentrations in water samples. nih.gov Future developments in portable Raman spectrometers could enable real-time monitoring of 1,3,6-trimethylnaphthalene concentrations in contaminated sites. A key challenge that is being addressed is the reduction of fluorescence interference, which can obscure Raman signals. mdpi.com

Fluorescence spectroscopy is another highly sensitive technique for the detection of aromatic compounds. acs.org The intrinsic fluorescence of 1,3,6-trimethylnaphthalene can be exploited for its quantification. In situ UV-Raman spectroscopy can provide detailed structural information on polycyclic aromatic hydrocarbons. acs.org Time-resolved fluorescence and synchronous fluorescence scanning are advanced methods that can help to distinguish 1,3,6-trimethylnaphthalene from other interfering fluorescent compounds in complex environmental mixtures.

The table below summarizes some advanced spectroscopic techniques and their potential applications for 1,3,6-trimethylnaphthalene.

| Spectroscopic Technique | Principle | Potential Application for 1,3,6-Trimethylnaphthalene |

| Raman Spectroscopy | Inelastic scattering of monochromatic light, providing a vibrational fingerprint of the molecule. | In situ identification and quantification in soil and water; monitoring of degradation processes. |

| Surface-Enhanced Raman Spectroscopy (SERS) | Enhancement of Raman signal for molecules adsorbed on nanostructured metal surfaces. | Trace detection in aqueous environments. |

| Fluorescence Spectroscopy | Measurement of the emission of light from a molecule after absorption of light. | Highly sensitive detection and quantification in environmental samples. |

| In situ UV-Raman Spectroscopy | Utilizes ultraviolet laser excitation to enhance the Raman signal of aromatic compounds. | Detailed structural characterization in complex matrices. |

Development of Novel Catalytic Systems for Transformation or Valorization

Beyond its environmental fate, there is growing interest in the transformation of 1,3,6-trimethylnaphthalene and other alkylated aromatics into more valuable products. This approach, often referred to as valorization, aligns with the principles of a circular economy. The development of novel catalytic systems is at the heart of this endeavor.

Hydrocracking and isomerization are key catalytic processes for the upgrading of heavy oil fractions, which are rich in polycyclic aromatic hydrocarbons. lidsen.comlidsen.comwhiterose.ac.uk Bifunctional catalysts, often containing a noble metal (like platinum or palladium) on an acidic support (such as zeolites), are used to hydrogenate the aromatic rings and then selectively crack and isomerize the resulting naphthenic structures. lidsen.comlidsen.com Future research in this area will focus on developing catalysts with tailored acidity and pore structures to selectively convert 1,3,6-trimethylnaphthalene into high-value products such as monoaromatic compounds, which are important precursors for polymers and other chemicals. nih.govgoogle.com

Selective dealkylation is another promising strategy for the valorization of alkylated PAHs. rsc.org This process removes the alkyl chains from the aromatic core, yielding both valuable alkanes and the parent aromatic compound. Recent research has shown that silica-monolayer loaded on alumina can be a highly effective catalyst for the dealkylation of alkylnaphthalenes. rsc.org

Furthermore, selective oxidation offers a pathway to introduce functional groups into the 1,3,6-trimethylnaphthalene molecule, opening up possibilities for the synthesis of specialty chemicals. rsc.org The choice of catalyst and reaction conditions, particularly the solvent, can direct the oxidation to either the aromatic rings or the alkyl side chains. rsc.org

The following table outlines potential catalytic transformation pathways for 1,3,6-trimethylnaphthalene.

| Catalytic Process | Description | Potential Products |

| Hydrocracking | Hydrogenation followed by cracking of C-C bonds. | Lighter hydrocarbons, monoaromatic compounds. |

| Isomerization | Rearrangement of the molecular structure. | Other trimethylnaphthalene isomers with different properties. |

| Dealkylation | Removal of alkyl groups from the aromatic ring. | Naphthalene and alkanes. |

| Selective Oxidation | Controlled addition of oxygen atoms to the molecule. | Functionalized aromatic compounds, ring-opened products. |

Refinement of Geochemical Biomarker Indices

In petroleum geochemistry, the distribution and relative abundance of certain organic molecules, known as biomarkers, are used to assess the source, maturity, and depositional environment of crude oils and source rocks. Alkylated naphthalenes, including 1,3,6-trimethylnaphthalene, are important components of these biomarker suites.

The ratios of different trimethylnaphthalene isomers (Trimethylnaphthalene Ratios, TNR) have been proposed as indicators of thermal maturity. medwinpublishers.comindexcopernicus.comresearchgate.net As organic matter in source rocks is subjected to increasing temperatures during burial, the distribution of trimethylnaphthalene isomers changes in a predictable manner, with more thermally stable isomers becoming more abundant. The refinement of these indices requires a detailed understanding of the isomerization and degradation pathways of specific isomers like 1,3,6-trimethylnaphthalene under geological conditions.

Future research will likely involve a combination of laboratory-based pyrolysis experiments and the analysis of extensive datasets from various sedimentary basins to validate and calibrate these geochemical indices. nih.gov By correlating trimethylnaphthalene ratios with other established maturity parameters, such as vitrinite reflectance, a more robust framework for assessing the thermal history of petroleum systems can be developed.

Variations in the distributions of trimethylnaphthalenes can also provide insights into secondary processes such as in-reservoir mixing and biodegradation. capes.gov.br A deeper understanding of how these processes affect the distribution of 1,3,6-trimethylnaphthalene relative to its isomers will enhance the utility of these compounds as diagnostic geochemical tools.

Predictive Modeling for Environmental Behavior and Fate

Predictive models are essential tools for assessing the environmental risks posed by chemicals and for developing effective management strategies. For 1,3,6-trimethylnaphthalene, these models can help to predict its transport, distribution, and persistence in different environmental compartments such as soil, water, and air.

Quantitative Structure-Activity Relationship (QSAR) models are a key component of predictive environmental science. ecetoc.orgrsc.org These models establish a mathematical relationship between the chemical structure of a compound and its physicochemical properties or biological effects. nih.govresearchgate.netsemanticscholar.org For 1,3,6-trimethylnaphthalene, QSARs can be used to estimate important parameters such as its water solubility, octanol-water partition coefficient (Kow), and degradation rates, which are crucial inputs for larger environmental fate models.

Environmental fate and transport models simulate the movement and transformation of chemicals in the environment. researchgate.netnih.govresearchgate.net These models can be used to predict the likely concentrations of 1,3,6-trimethylnaphthalene in different environmental media following a release, and to assess the potential for human and ecological exposure. acs.orgfrontiersin.org The development and validation of these models for alkylated naphthalenes will require high-quality experimental data on their partitioning behavior and degradation kinetics in various environmental systems.

Future research will focus on developing more sophisticated and validated models that can account for the complex interactions between 1,3,6-trimethylnaphthalene and environmental components, such as organic matter in soil and sediment, and that can predict its bioavailability to organisms.

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing 1,3,6-Trimethylnaphthalene in laboratory settings?

- Synthesis typically involves catalytic methylation of naphthalene derivatives or isomer-specific alkylation. For example, sulfonation routes (e.g., using sulfuric acid) can yield trimethylated intermediates, followed by desulfonation . Analytical validation via GC-MS (as in plant extract studies) ensures purity and structural confirmation .

Q. How can 1,3,6-Trimethylnaphthalene be detected and quantified in environmental samples?

- Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is effective for isolating volatile isomers from complex matrices . NIST databases provide reference spectra for retention indices and fragmentation patterns . Quantification requires calibration against certified standards and matrix-matched controls to account for interference.

Q. What are the primary mechanisms of toxicity associated with 1,3,6-Trimethylnaphthalene exposure?

- Toxicity is linked to metabolic activation via cytochrome P450 enzymes, forming reactive epoxides that bind to DNA/RNA, as observed in naphthalene derivatives . Acute exposure targets pulmonary tissues, while chronic exposure may induce hepatic or renal effects. In vitro assays (e.g., Ames test) and in vivo models (rodents) are standard for hazard identification .

Q. What criteria are used to prioritize studies on 1,3,6-Trimethylnaphthalene in systematic reviews?

- Studies must meet inclusion criteria such as defined exposure routes (inhalation, oral, dermal), controlled dosing, and measurable health outcomes (e.g., respiratory, hepatic effects). Observational human studies and randomized animal experiments are prioritized, with non-peer-reviewed data undergoing expert validation .

Advanced Research Questions

Q. How should conflicting data on metabolic pathways of 1,3,6-Trimethylnaphthalene be resolved?

- Systematic review frameworks (e.g., ATSDR’s 8-step process) assess study quality via risk-of-bias tools (e.g., randomization, dose reporting) . Conflicting results are weighted by study confidence (High/Moderate/Low), with mechanistic data (e.g., adduct formation in Troester et al., 2002) resolving ambiguities .

Q. What experimental design considerations are critical for in vivo pulmonary toxicity studies?

- Key factors include:

- Randomization of doses and allocation concealment to minimize bias .

- Use of species with comparable metabolic pathways (e.g., murine models).

- Endpoints like bronchiolar necrosis and oxidative stress biomarkers .

- Compliance with OECD guidelines for inhalation exposure protocols.

Q. How can environmental fate models incorporate physicochemical properties of 1,3,6-Trimethylnaphthalene?

- Models require thermodynamic data (e.g., vapor pressure, log Kow) from NIST or experimental studies . Boiling points (e.g., 511.7 K at 0.973 bar) and solubility parameters inform partitioning into air/water/soil. Persistent metabolites are tracked via QSPR (Quantitative Structure-Property Relationship) modeling .

Q. What strategies differentiate anthropogenic vs. natural sources of 1,3,6-Trimethylnaphthalene in environmental samples?

- Isomer-specific analysis (e.g., GC×GC-MS) distinguishes synthetic isomers from plant-derived analogs (e.g., 1,6,7-trimethylnaphthalene in Echinacea roots) . Compound-specific isotope analysis (CSIA) further traces origin via δ<sup>13</sup>C signatures.

Methodological Guidance Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.